

Technical Guide: Physical Characteristics of 3-(4-Bromophenyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(4-Bromophenyl)-1H-[1,2,4]triazole

Cat. No.: B599631

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of the known physical and chemical characteristics of the heterocyclic compound 3-(4-Bromophenyl)-1H-1,2,4-triazole. The information is compiled for use in research, synthesis, and drug development applications.

Core Compound Properties

3-(4-Bromophenyl)-1H-1,2,4-triazole is a substituted aromatic triazole. Its structure consists of a bromophenyl group attached to a 1H-1,2,4-triazole ring. The presence of the bromine atom and the triazole moiety imparts specific chemical properties that are of interest in medicinal chemistry and materials science.

Physicochemical Data

The quantitative physical and chemical properties of 3-(4-Bromophenyl)-1H-1,2,4-triazole are summarized in the table below. It is important to note that while some data is available for the specific compound, other values are predicted or inferred from closely related structures.

Property	Value	Source
Molecular Formula	$C_8H_6BrN_3$	[1]
Molecular Weight	224.06 g/mol	[1]
CAS Number	118863-62-0	[1]
Appearance	White to off-white solid (predicted)	[2]
Melting Point	Data not available. For comparison, 3-(4-Bromophenyl)-1-methyl-1H-1,2,4-triazole has a melting point of 124-126 °C.	[3]
Boiling Point	Predicted: 361.6 ± 44.0 °C	[2]
Density	Predicted: 1.56 ± 0.1 g/cm ³	[2]
Solubility	No specific data available. Parent 1H-1,2,4-triazoles are generally soluble in water and organic solvents such as ethanol and methanol. The bromophenyl group is expected to decrease aqueous solubility.	
Topological Polar Surface Area (TPSA)	41.6 Å ²	[1]
Hydrogen Bond Donors	1	[4]
Hydrogen Bond Acceptors	2	[4]

Spectral and Analytical Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of 3-(4-Bromophenyl)-1H-1,2,4-triazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: Expected signals would include peaks in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons on the bromophenyl ring and a signal for the proton on the triazole ring.
- ^{13}C NMR: PubChem lists available ^{13}C NMR spectra for this compound.[\[1\]](#) Characteristic signals would include those for the carbon atoms of the bromophenyl ring and the two distinct carbons of the triazole ring.

Mass Spectrometry (MS)

- GC-MS: GC-MS data is noted as being available, which can be used to determine the compound's molecular weight and fragmentation pattern.[\[1\]](#) The mass spectrum would be expected to show a molecular ion peak (M^+) and an $\text{M}+2$ peak of similar intensity, which is characteristic of compounds containing a single bromine atom.

Infrared (IR) Spectroscopy

- An IR spectrum would be expected to show characteristic absorption bands for N-H stretching (around $3100\text{-}3300\text{ cm}^{-1}$), C-H stretching in the aromatic ring (around $3000\text{-}3100\text{ cm}^{-1}$), C=N and C=C stretching in the aromatic and triazole rings (around $1400\text{-}1600\text{ cm}^{-1}$), and C-Br stretching (typically below 800 cm^{-1}).

Methodologies for Experimental Characterization

The following protocols are generalized standard procedures for determining the physical characteristics of solid organic compounds like 3-(4-Bromophenyl)-1H-1,2,4-triazole.

Melting Point Determination

Melting point is determined using a capillary melting point apparatus. A small, dry sample of the crystalline compound is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz). [5] Tetramethylsilane (TMS) is typically used as an internal standard.
- Analysis: Analyze the chemical shifts, integration, and coupling constants to confirm the structure.

IR Spectroscopy


- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- Data Acquisition: Record the IR spectrum using an FT-IR spectrometer over a standard range (e.g., 4000-400 cm⁻¹).[5]
- Analysis: Identify characteristic functional group frequencies.

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion.
- Ionization: Utilize an appropriate ionization method, such as electron impact (EI).
- Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support structural elucidation.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a substituted triazole compound.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(4-Bromophenyl)-1H-[1,2,4]triazole | C8H6BrN3 | CID 46948734 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 3-(4-Bromophenyl)-1-Methyl-1H-1,2,4-Triazole | 1184174-04-6 [amp.chemicalbook.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. 118863-62-0 | 3-(4-Bromophenyl)-1H-[1,2,4]triazole | Aryls | Ambeed.com [ambeed.com]
- 5. rsc.org [rsc.org]
- To cite this document: BenchChem. [Technical Guide: Physical Characteristics of 3-(4-Bromophenyl)-1H-1,2,4-triazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b599631#3-4-bromophenyl-1h-triazole-physical-characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com